11,13diene-20CH2OH-Glycyrrhizin
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Overview
Description
11,13diene-20CH2OH-Glycyrrhizin: is a derivative of glycyrrhizin, a triterpenoid saponin found in the roots of the licorice plant (Glycyrrhiza glabra). Glycyrrhizin is known for its sweet taste and wide range of pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects . The compound this compound is characterized by the presence of a diene structure at positions 11 and 13, and a hydroxymethyl group at position 20.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,13diene-20CH2OH-Glycyrrhizin involves multiple steps starting from beta-amyrin, a precursor in the biosynthesis of glycyrrhizin. The key steps include:
Oxidation of beta-amyrin: at positions C-11 and C-30 to form glycyrrhizin.
Introduction of the diene structure: at positions 11 and 13 through allylic hydroxylation.
Addition of the hydroxymethyl group: at position 20 using specific reagents and conditions.
Industrial Production Methods: Industrial production of glycyrrhizin and its derivatives, including this compound, often involves the use of genetically engineered microorganisms. For instance, Saccharomyces cerevisiae can be metabolically engineered to produce glycyrrhetinic acid, a precursor to glycyrrhizin . This method is more sustainable and environmentally friendly compared to traditional extraction from licorice roots.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation at specific positions to form glycyrrhizin.
Reduction: Reduction reactions can modify the diene structure and hydroxymethyl group.
Substitution: Substitution reactions can introduce various functional groups to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: like sodium borohydride for reduction reactions.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products:
Glycyrrhizin: The primary product formed through oxidation of beta-amyrin.
Modified glycyrrhizin derivatives: Formed through various substitution reactions to enhance pharmacological properties.
Scientific Research Applications
Chemistry:
Synthesis of novel derivatives: Researchers use 11,13diene-20CH2OH-Glycyrrhizin as a starting material to synthesize new compounds with enhanced properties.
Biology:
Study of biosynthetic pathways: The compound is used to understand the biosynthetic pathways of triterpenoid saponins in plants.
Medicine:
Antiviral and anti-inflammatory agents: Due to its pharmacological properties, the compound is studied for its potential use in treating viral infections and inflammatory diseases.
Industry:
Natural sweeteners: Glycyrrhizin and its derivatives are used as natural sweeteners in the food industry.
Mechanism of Action
The mechanism of action of 11,13diene-20CH2OH-Glycyrrhizin involves multiple pathways:
Anti-inflammatory effects: The compound inhibits the release of pro-inflammatory cytokines and modulates the activity of nuclear factor-kappa B (NF-κB).
Antiviral effects: It interferes with viral replication by inhibiting viral enzymes and modulating host immune responses.
Hepatoprotective effects: The compound protects liver cells by reducing oxidative stress and enhancing the activity of antioxidant enzymes.
Comparison with Similar Compounds
Glycyrrhizin: The parent compound with similar pharmacological properties.
Glycyrrhetinic acid: A metabolite of glycyrrhizin with enhanced anti-inflammatory and antiviral activities.
Saikosaponins: Another group of triterpenoid saponins with similar structures and pharmacological activities.
Uniqueness: 11,13diene-20CH2OH-Glycyrrhizin is unique due to its specific diene structure and hydroxymethyl group, which confer distinct pharmacological properties and make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
134250-14-9 |
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Molecular Formula |
C42H68O12 |
Molecular Weight |
765.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[[(3S,4aR,6aR,6bS,8aS,11S,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O12/c1-37(2)26-10-13-42(7)27(9-8-22-23-18-38(3,21-45)14-15-39(23,4)16-17-41(22,42)6)40(26,5)12-11-28(37)53-36-34(32(49)30(47)25(20-44)52-36)54-35-33(50)31(48)29(46)24(19-43)51-35/h8-9,24-36,43-50H,10-21H2,1-7H3/t24-,25-,26+,27?,28+,29-,30-,31+,32+,33-,34-,35+,36-,38+,39-,40+,41-,42-/m1/s1 |
InChI Key |
VTBCKLZGHRRDFA-ARLZBQDQSA-N |
Isomeric SMILES |
C[C@]12CC[C@](CC1=C3C=CC4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)CO |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)C=CC6=C7CC(CCC7(CCC63C)C)(C)CO)C)C |
Origin of Product |
United States |
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